molecular formula C8H14O4 B14667516 2,3-Dimethylhexanedioic acid CAS No. 50986-96-4

2,3-Dimethylhexanedioic acid

Cat. No.: B14667516
CAS No.: 50986-96-4
M. Wt: 174.19 g/mol
InChI Key: XBWDUMFGSLBSGJ-UHFFFAOYSA-N
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Description

2,3-Dimethylhexanedioic acid (CAS: Not explicitly provided in evidence) is a branched aliphatic dicarboxylic acid with the molecular formula C₈H₁₂O₄. Structurally, it features two methyl groups at the 2 and 3 positions of a six-carbon diacid backbone.

Properties

CAS No.

50986-96-4

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2,3-dimethylhexanedioic acid

InChI

InChI=1S/C8H14O4/c1-5(3-4-7(9)10)6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

XBWDUMFGSLBSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2,3-dimethylhexane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,3-dimethylhexane using air or oxygen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylhexanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylhexanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dimethylhexanedioic acid exerts its effects depends on the specific context of its use. In chemical reactions, the carboxyl groups act as reactive sites for nucleophilic attack, leading to the formation of various products. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2,3-Dimethylhexanedioic Acid: Contains two carboxyl groups (─COOH) and two methyl substituents at positions 2 and 3.
  • 2,2-Dimethylhexanedioic Acid : Features methyl groups at the 2,2 positions, creating a more symmetric branching pattern. This symmetry may allow for slightly tighter molecular packing compared to 2,3-dimethyl isomers, as reflected in its Tg of 297 K .
  • 2,2-Dimethylsuccinic Acid : A shorter-chain analog (four-carbon backbone) with similar branching. Its higher Tg (309–312 K) suggests that shorter chain lengths increase rigidity and intermolecular interactions .
Table 1: Thermal Properties of Selected Dicarboxylic Acids
Compound Tg (K) ± Uncertainty Chain Length Functional Groups
2,2-Dimethylhexanedioic acid 297.3 ± 1.7 6-carbon Two ─COOH, two CH₃
2,2-Dimethylsuccinic acid 309.7 ± 3.6 4-carbon Two ─COOH, two CH₃
Tricarballylic acid 316.2 ± 1.1 6-carbon Three ─COOH
Norpinic acid 320.7 ± 0.7 Bicyclic Two ─COOH, one ketone

Impact of Chain Length and Branching

  • Chain Length : Longer chains (e.g., hexanedioic acid derivatives) generally exhibit lower Tg values than shorter analogs (e.g., succinic acid derivatives) due to increased molecular flexibility .

Functional Group Influence

  • Carboxyl Groups : Compounds with additional carboxyl groups (e.g., tricarballylic acid, Tg ≈ 316 K) show higher Tg due to stronger hydrogen bonding and intermolecular interactions .
  • Cyclic Structures : Cyclobutanedicarboxylic acid (Tg ≈ 309–315 K) demonstrates that cyclic constraints enhance rigidity compared to branched aliphatic analogs .

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